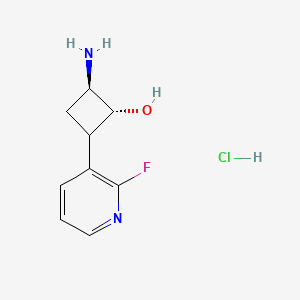

trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride

CAS No.:

Cat. No.: VC17555162

Molecular Formula: C9H12ClFN2O

Molecular Weight: 218.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClFN2O |

|---|---|

| Molecular Weight | 218.65 g/mol |

| IUPAC Name | (1R,2R)-2-amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H11FN2O.ClH/c10-9-5(2-1-3-12-9)6-4-7(11)8(6)13;/h1-3,6-8,13H,4,11H2;1H/t6?,7-,8-;/m1./s1 |

| Standard InChI Key | ZMKQCUKDSIGCDQ-RUKKYGQISA-N |

| Isomeric SMILES | C1[C@H]([C@@H](C1C2=C(N=CC=C2)F)O)N.Cl |

| Canonical SMILES | C1C(C(C1N)O)C2=C(N=CC=C2)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s backbone consists of a cyclobutanol ring, a four-membered carbocycle with a hydroxyl group. The trans configuration of the amino (–NH2) and hydroxyl (–OH) groups at the 2- and 1-positions, respectively, imposes steric constraints that influence its three-dimensional conformation . The 2-fluoropyridin-3-yl substituent introduces aromaticity and electronegativity, potentially enhancing binding interactions in biological systems.

Molecular Geometry and Stereochemistry

The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with the trans arrangement of functional groups minimizing steric hindrance. Computational modeling of analogous cyclobutanol derivatives suggests a dihedral angle of approximately 25–35° between the amino and hydroxyl groups . Fluorine’s para-directing effects on the pyridine ring may further stabilize intermolecular interactions via halogen bonding or dipole-dipole forces.

Physicochemical Profile

Hypothetical properties derived from structural analogs include:

The hydrochloride salt form improves solubility in polar solvents, a common strategy for enhancing bioavailability in drug discovery .

Synthetic Approaches and Reaction Pathways

While no direct synthesis protocols for this compound are documented in the provided sources, its structure suggests feasible routes using established methods for cyclobutanol derivatives.

Cyclobutane Ring Formation

A [2+2] photocycloaddition between ethylene and a substituted enone could generate the cyclobutane skeleton. For example, ultraviolet irradiation of 2-fluoronicotinoyl chloride and vinyl acetate may yield a cyclobutane intermediate, though stereochemical control remains challenging . Alternative strategies include ring-contraction reactions or enzymatic catalysis, though these methods are less common for fluorinated systems.

Functionalization Strategies

| Hazard | Precautionary Measure |

|---|---|

| Skin/Irritation (H315, H319) | Use nitrile gloves, eye protection |

| Acute Toxicity (H301, H311) | Work in fume hood |

| Environmental Persistence | Avoid aqueous release |

Storage recommendations include airtight containers under inert gas at –20°C to prevent hydrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume